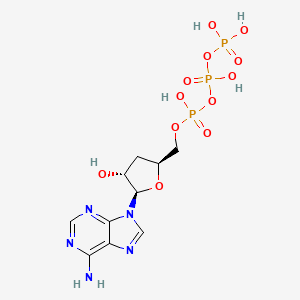

Sodium (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate

Description

Contextualization of Cordycepin (B1669437) (3′-deoxyadenosine) as a Nucleoside Analog

Cordycepin, chemically known as 3'-deoxyadenosine, is a naturally occurring nucleoside analog. wikipedia.orgmdpi.com It was first isolated from the entomopathogenic fungus Cordyceps militaris. nih.govresearchgate.net Its structure is remarkably similar to that of the essential biological molecule adenosine (B11128), a fundamental component of nucleic acids and energy metabolism. nih.govjmb.or.kr The critical distinction lies in the sugar moiety of the molecule. While adenosine possesses a hydroxyl (-OH) group at the 3' position of its ribose sugar, cordycepin lacks this group, featuring a hydrogen atom instead. wikipedia.orgjmb.or.kr This seemingly minor structural modification is the basis for its profound biological activities. Because of this similarity, some cellular enzymes cannot differentiate between cordycepin and adenosine, allowing cordycepin to participate in various biochemical reactions, often with disruptive consequences. wikipedia.org

Significance of Cordycepin 5′-triphosphate (CoTP or 3′-dATP) as the Biologically Active Metabolite

For cordycepin to exert its primary biological effects within a cell, it must first be converted into its phosphorylated form, Cordycepin 5'-triphosphate (CoTP), also known as 3'-deoxyadenosine triphosphate (3'-dATP). nih.govnih.gov This intracellular transformation is a crucial activation step. The conversion process is thought to involve cellular kinases, enzymes that add phosphate (B84403) groups to molecules. nih.gov One proposed pathway involves the phosphorylation of cordycepin to its monophosphate form (3'-dAMP), which is then further phosphorylated to the diphosphate (B83284) (3'-dADP) and finally to the active triphosphate form (3'-dATP). cancer.gov

Historical Perspective on the Discovery and Initial Academic Characterization of Cordycepin Triphosphate

The story of cordycepin begins with the long history of Cordyceps mushrooms in traditional Chinese and Tibetan medicine, where they were valued for centuries. bhutannatural.comrealmushrooms.com The fungus was first described in Western science by the British mycologist Dr. M.J. Berkelesy in 1843. bhutannatural.com However, the isolation of the specific chemical compound, cordycepin, from Cordyceps militaris did not occur until 1950. nih.govmdpi.com Its chemical structure as 3'-deoxyadenosine was confirmed in 1964. nih.gov

Following the initial discovery of cordycepin, scientific inquiry naturally progressed to understanding its mechanism of action. This led to the characterization of its biologically active form, cordycepin triphosphate. Early research in virology provided some of the first insights. For instance, a 1979 study published in the Journal of Virology detailed the effect of cordycepin triphosphate on in vitro RNA synthesis by plant viral replicases, demonstrating its role as a chain terminator. researchgate.net These initial characterizations were pivotal in establishing that the triphosphate derivative was the key metabolite responsible for the potent biological activity of the parent nucleoside, cordycepin. Further research confirmed that within cells, cordycepin is indeed converted to its triphosphate form, which then interferes with nucleic acid synthesis. nih.govresearchgate.net

Structure

2D Structure

Properties

CAS No. |

71997-32-5 |

|---|---|

Molecular Formula |

C10H15N5NaO12P3 |

Molecular Weight |

513.16 g/mol |

IUPAC Name |

sodium (2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |

InChI |

InChI=1S/C10H15N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/q-1;+1/t5-,6+,10+;/m0./s1 |

InChI Key |

MUBGMZJLXDXXRO-BXXYBDJJSA-N |

Origin of Product |

United States |

Biosynthesis and Intracellular Metabolism of Cordycepin 5′ Triphosphate

Enzymatic Phosphorylation of Cordycepin (B1669437) to Cordycepin 5′-triphosphate

The primary and most direct pathway for the formation of cordycepin 5'-triphosphate involves the sequential phosphorylation of the parent nucleoside, cordycepin (3'-deoxyadenosine). This process is catalyzed by a series of cellular kinases.

Upon entering the cell via nucleoside transporters, cordycepin undergoes its first phosphorylation, a rate-limiting step catalyzed by the enzyme adenosine (B11128) kinase (AK). ed.ac.uknih.gov This reaction converts cordycepin into cordycepin 5'-monophosphate (CoMP). The essential role of this initial step is demonstrated by studies where the inhibition of adenosine kinase effectively blocks the downstream effects of cordycepin, confirming that intracellular phosphorylation is necessary for its activity. nih.govnih.gov Cordycepin essentially acts as a pro-drug, with its conversion to CoMP by adenosine kinase being the gateway to its metabolic activation. nih.gov

Following the initial formation of CoMP, subsequent phosphorylation events are required to generate the triphosphate form. These steps are carried out by other cellular kinases. Adenylate kinase (ADEK) catalyzes the conversion of the monophosphate form to cordycepin 5'-diphosphate (CoDP). frontiersin.orgmdpi.comfrontiersin.org Finally, nucleoside-diphosphate kinase (NDK) facilitates the last phosphorylation step, converting CoDP into the active metabolite, cordycepin 5'-triphosphate (CoTP). mdpi.com This stepwise phosphorylation ensures the efficient conversion of cordycepin to its biologically active triphosphate form, which can then participate in various cellular processes. ed.ac.uknih.gov

| Enzyme | Abbreviation | Substrate | Product | Role |

|---|---|---|---|---|

| Adenosine Kinase | AK | Cordycepin (3'-deoxyadenosine) | Cordycepin 5'-monophosphate (CoMP) | Catalyzes the initial, rate-limiting phosphorylation step. ed.ac.uknih.gov |

| Adenylate Kinase | ADEK | Cordycepin 5'-monophosphate (CoMP) | Cordycepin 5'-diphosphate (CoDP) | Catalyzes the second phosphorylation step. frontiersin.orgmdpi.comfrontiersin.org |

| Nucleoside-Diphosphate Kinase | NDK | Cordycepin 5'-diphosphate (CoDP) | Cordycepin 5'-triphosphate (CoTP) | Catalyzes the final phosphorylation to the active triphosphate form. mdpi.com |

Intracellular Accumulation and Regulation of Cordycepin 5′-triphosphate Levels

The efficacy of cordycepin is closely linked to the intracellular concentration of its active triphosphate form. This accumulation is a regulated process, influenced by cellular uptake, the rate of phosphorylation, and the activity of metabolic enzymes that can degrade cordycepin.

Several studies have shown that cordycepin is efficiently converted to cordycepin triphosphate and subsequently trapped within the cells, leading to its accumulation. mdpi.com This intracellular trapping is a key feature of its mechanism, as the phosphorylated forms are less able to traverse the cell membrane. The process begins with the uptake of cordycepin through adenosine transporters. nih.govnih.gov

A primary regulatory point in this metabolic pathway is the enzyme adenosine deaminase (ADA), which converts cordycepin to 3'-deoxyinosine. nih.govmdpi.com The expression level and activity of ADA can significantly impact the intracellular fate of cordycepin. In cells with high ADA activity, cordycepin is rapidly deaminated, reducing the amount available for the crucial first phosphorylation step by adenosine kinase. mdpi.com Consequently, inhibiting ADA can enhance the effects of cordycepin by preventing its degradation and shunting more of the molecule towards the phosphorylation pathway, leading to higher intracellular levels of cordycepin 5'-triphosphate. mdpi.com

Metabolic Interplay of Cordycepin 5′-triphosphate with Endogenous Purine (B94841) Metabolism

Once formed within the cell, cordycepin 5'-triphosphate (3'-deoxyadenosine triphosphate or 3'-dATP) becomes a key player in the intricate network of purine metabolism. Due to its close structural resemblance to adenosine triphosphate (ATP), 3'-dATP can act as a molecular mimic, competitively interfering with the vast array of biochemical reactions that depend on ATP. technologynetworks.comnih.gov This interplay is central to its biological activities and involves competition for enzyme active sites, disruption of signaling pathways, and alteration of cellular energy sensing.

The primary distinction between cordycepin 5'-triphosphate and ATP is the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. mdpi.com While seemingly minor, this structural alteration has profound biochemical consequences, as the 3'-hydroxyl group is essential for the formation of phosphodiester bonds during nucleic acid synthesis.

Table 1: Comparison of Cordycepin 5'-triphosphate and Adenosine Triphosphate

| Feature | Cordycepin 5'-triphosphate (3'-dATP) | Adenosine Triphosphate (ATP) |

|---|---|---|

| Purine Base | Adenine (B156593) | Adenine |

| Sugar | Deoxyribose (lacks 3'-OH group) | Ribose (has 2'-OH and 3'-OH groups) |

| Phosphate (B84403) Group | Triphosphate chain at the 5' position | Triphosphate chain at the 5' position |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | C₁₀H₁₆N₅O₁₃P₃ |

| Role in RNA Synthesis | Acts as a chain terminator | Serves as a fundamental building block |

| Primary Cellular Role | Metabolic disruptor and competitive inhibitor | Primary energy currency and signaling molecule technologynetworks.com |

The intracellular presence of cordycepin 5'-triphosphate creates a competitive environment for endogenous ATP. Many enzymes that utilize ATP as a substrate or an allosteric regulator can also bind to 3'-dATP. nih.gov This competition can lead to the inhibition or alteration of numerous metabolic pathways.

One of the most well-documented interactions is the inhibition of RNA synthesis. RNA polymerases can mistakenly incorporate 3'-dATP into a growing RNA chain. However, because 3'-dATP lacks the necessary 3'-hydroxyl group, the subsequent phosphodiester bond cannot be formed, leading to the premature termination of transcription. nih.gov

Furthermore, the metabolic effects of cordycepin are linked to its influence on key regulatory enzymes within the purine pathway. In-silico studies and cellular experiments have highlighted significant interactions with enzymes such as adenylate cyclase and AMP-activated protein kinase (AMPK). mdpi.comnih.gov

AMP-activated protein kinase (AMPK): This enzyme is a master regulator of cellular energy homeostasis, activated by an increasing AMP:ATP ratio. Cordycepin treatment has been shown to activate AMPK. nih.gov The mechanism involves the intracellular conversion of cordycepin into its mono-, di-, and triphosphate forms, which can significantly alter the cellular nucleotide pools. nih.gov The accumulation of these analogues, particularly cordycepin monophosphate, contributes to an increase in the perceived (AMP+Co-MP)/(ATP+Co-TP) ratio, mimicking a low-energy state and triggering AMPK activation. nih.govnih.gov

Table 2: Interaction of Cordycepin Phosphates with Key Purine-Metabolizing Enzymes

| Enzyme | Endogenous Substrate/Ligand | Cordycepin Analogue | Consequence of Interaction |

|---|---|---|---|

| Adenosine Kinase (ADK) | Adenosine | Cordycepin (3'-deoxyadenosine) | Phosphorylation of cordycepin to cordycepin monophosphate. nih.gov |

| Adenylate Kinase (ADEK) | AMP, ADP | Cordycepin Monophosphate, Cordycepin Diphosphate (B83284) | Sequential phosphorylation to produce cordycepin triphosphate. nih.gov |

| RNA Polymerase | ATP | Cordycepin 5'-triphosphate | Incorporation into RNA chain, causing premature chain termination. nih.gov |

| Adenylate Cyclase | ATP | Cordycepin 5'-triphosphate | Competitive inhibition of cAMP production. mdpi.comnih.gov |

| AMP-activated protein kinase (AMPK) | AMP (activator), ATP (inhibitor) | Cordycepin Monophosphate (activator), Cordycepin 5'-triphosphate (substrate) | Activation of AMPK due to altered nucleotide ratios; can be used as a substrate. nih.govnih.gov |

The binding affinity of cordycepin triphosphate to ATP-dependent enzymes is a critical factor in its metabolic interference. Molecular docking studies have provided quantitative estimates of these interactions, highlighting the potential for significant competition.

Table 3: Comparative Molecular Docking Scores (Binding Affinity in kcal/mol) of Purine Metabolites

| Enzyme | ATP | Cordycepin 5'-triphosphate (COR-TP) | ADP | Cordycepin Diphosphate (COR-DP) |

|---|---|---|---|---|

| Soluble Adenylate Cyclase (sAC/ADCY10) | -5.78 | -5.73 | N/A | N/A |

| Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) | -4.15 | -5.08 | -7.51 | -7.92 |

| Methionine Adenosyltransferase (MAT) | -3.52 | -2.93 | N/A | N/A |

Data sourced from in silico molecular docking studies. Lower scores indicate potentially more favorable binding. mdpi.com

This data suggests that for certain enzymes like ENPP3, cordycepin and its phosphorylated derivatives may bind with higher affinity than their endogenous counterparts, indicating a strong potential for metabolic disruption. mdpi.com Conversely, for enzymes like MAT, ATP shows a more favorable interaction. The interplay is complex and enzyme-specific, but collectively, the evidence demonstrates that cordycepin 5'-triphosphate acts as a potent competitive metabolite within the purine metabolic network.

Molecular Mechanisms of Action of Cordycepin 5′ Triphosphate

Interference with Nucleic Acid Synthesis and Processing

Cordycepin (B1669437) 5′-triphosphate, the biologically active form of cordycepin, functions as a nucleoside analogue that critically disrupts the synthesis and subsequent processing of nucleic acids. mdpi.com Once cordycepin enters the cell, it is phosphorylated to cordycepin 5'-monophosphate, diphosphate (B83284), and ultimately triphosphate (CoTP). mdpi.comfrontiersin.org This triphosphate form, also known as 3'-deoxyadenosine triphosphate (3'dATP), is structurally similar to adenosine (B11128) triphosphate (ATP), allowing it to be recognized and utilized by enzymes involved in RNA synthesis and modification. mdpi.commdpi.comacs.org

RNA Chain Termination Activity

A primary mechanism of action for cordycepin 5'-triphosphate is the premature termination of RNA chain elongation. This activity stems directly from its unique molecular structure, which lacks a hydroxyl group at the 3' position of its ribose sugar moiety. nih.govresearchgate.net

Due to its structural resemblance to ATP, cordycepin 5'-triphosphate serves as a substrate for RNA polymerases. acs.orgresearchgate.net During transcription, RNA polymerase can incorporate the cordycepin analogue into the growing (nascent) RNA strand instead of the natural nucleotide, ATP. acs.org The incorporation of cordycepin monophosphate into the transcript is the critical step that leads to chain termination. Because the molecule lacks the 3'-hydroxyl group, which is essential for forming the phosphodiester bond with the next incoming nucleotide, further elongation of the RNA chain is impossible. acs.orgnih.gov This mechanism of provoking chain termination has been well-documented in in vitro studies using purified RNA polymerases. nih.gov

While the effect of cordycepin on RNA polymerases is sometimes considered minor compared to its impact on polyadenylation, several studies confirm its inhibitory action on RNA synthesis. nih.govsgul.ac.uk In yeast, cordycepin-triphosphate (CoTP) is recognized as the toxic component that restricts cell growth by inhibiting RNA synthesis. nih.govresearchgate.net

Inhibition of mRNA Polyadenylation

One of the most well-established effects of cordycepin, particularly at lower concentrations, is the potent inhibition of mRNA polyadenylation. nih.govkarger.com This process, which involves the addition of a protective poly(A) tail to the 3' end of messenger RNA precursors, is vital for mRNA stability, export from the nucleus, and efficient translation into protein. mdpi.commdpi.com

Cordycepin 5'-triphosphate functions as a competitive inhibitor of the enzyme poly(A) polymerase (PAP). nih.gov This enzyme is responsible for synthesizing the poly(A) tail by adding multiple adenosine monophosphate residues to the pre-mRNA. karger.com PAP recognizes cordycepin 5'-triphosphate as if it were ATP and incorporates it into the end of the growing poly(A) chain. mdpi.com

Once the cordycepin monophosphate is added, the absence of the 3'-hydroxyl group prevents the addition of any subsequent adenylate residues, leading to the immediate termination of poly(A) tail synthesis. karger.comsigmaaldrich.com Studies have shown this inhibition to be highly specific. For instance, in isolated rat hepatic nuclei, the chromatin-bound form of poly(A) polymerase, which is involved in the initial polyadenylation of new transcripts, was selectively inhibited at low concentrations of cordycepin 5'-triphosphate. nih.gov A much higher concentration of the inhibitor was needed to affect the "free" nuclear form of the enzyme. nih.gov

| Enzyme Form | Function | Inhibitor Concentration for 50% Reduction of Activity |

|---|---|---|

| Chromatin-bound Poly(A) Polymerase | Adds adenylate residues to endogenous RNA (initial polyadenylation) | 2 µg/ml nih.gov |

| "Free" Nuclear Poly(A) Polymerase | Activity measured in the presence of exogenous primer | >160 µg/ml (At least 80 times higher than for bound form) nih.gov |

The direct consequence of poly(A) polymerase inhibition by cordycepin 5'-triphosphate is a significant shortening of mRNA poly(A) tails. sgul.ac.ukkarger.comresearchgate.net This effect has been observed to be dose-dependent and is more pronounced for nuclear RNA than for cytoplasmic RNA. karger.comresearchgate.netresearchgate.net In studies using HeLa and NIH3T3 cells, cordycepin treatment reduced the maximum length of nuclear poly(A) tails by 150-200 residues, while cytoplasmic tails were shortened by a lesser extent of 50-80 residues. researchgate.netresearchgate.net

This action predominantly affects newly synthesized RNA, which is consistent with an inhibition of transcription-coupled polyadenylation. researchgate.netresearchgate.net The stability of mRNAs can be compromised by the lack of a sufficiently long poly(A) tail, which normally protects the transcript from enzymatic degradation. nih.gov Certain unstable mRNAs that depend on continuous polyadenylation to maintain their cellular levels are particularly sensitive to cordycepin. nih.gov The link between cordycepin's action and mRNA stability is further supported by findings in yeast, where mutations in the mRNA degradation machinery confer resistance to the drug. nih.gov Despite the clear evidence of tail shortening, studies have not found a significant buildup of mRNA transcripts that are terminated with a cordycepin residue, suggesting a complex downstream processing or degradation of these altered transcripts. researchgate.netresearchgate.netnih.gov

| Cellular Compartment | Observed Effect | Magnitude of Reduction | Source |

|---|---|---|---|

| Nucleus | Strong effect on newly synthesized RNA | 150-200 residues | researchgate.netresearchgate.net |

| Cytoplasm | Less pronounced effect | 50-80 residues | researchgate.netresearchgate.net |

Modulation of DNA Synthesis

Cordycepin 5'-triphosphate, the active form of cordycepin, modulates DNA synthesis primarily by acting as a chain-terminating nucleoside analog. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar, its incorporation into a growing DNA strand by a polymerase prevents the formation of the subsequent phosphodiester bond, thereby halting elongation. apexbt.comtrilinkbiotech.com

Interactions with DNA Polymerases

The interaction of Cordycepin 5'-triphosphate (also known as 3'-deoxyadenosine triphosphate or 3'-dATP) with DNA polymerases is complex and appears to be enzyme-specific. Research indicates that once incorporated, 3'-dATP terminates the elongation of the DNA strand because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. apexbt.com

| Enzyme | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| DNA Polymerase α, δ, ε | Calf thymus, Cherry salmon testes | No inhibition observed | nih.gov |

| DNA Primase | Calf thymus, Cherry salmon testes | Strong inhibition (Competitive with ATP) | nih.gov |

| Replicative DNA Synthesis | Toluene-treated Escherichia coli | Inhibition (Competitive with ATP) | nih.gov |

Inhibition of Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase that does not require a template to add deoxynucleotides to the 3'-hydroxyl terminus of a DNA strand. Cordycepin has been found to be significantly more cytotoxic to leukemic cells that are positive for TdT (TdT+). nih.gov The mechanism of this selective cytotoxicity involves the direct interaction of Cordycepin 5'-triphosphate with the TdT enzyme.

Studies have demonstrated that TdT can incorporate Cordycepin 5'-triphosphate onto the 3'-ends of DNA fragments. nih.gov Because the incorporated cordycepin monophosphate molecule lacks a 3'-OH group, the enzyme cannot add any further nucleotides. nih.gov This results in the termination of DNA chain extension, providing a clear mechanism for its inhibitory action. nih.gov Research has shown that while high levels of intracellular 3'-dATP can be formed in various cell types, TdT positivity is a key factor for the potent antileukemic effect of cordycepin, highlighting the importance of this specific enzyme interaction. nih.gov

Alterations in Ribosomal RNA Synthesis

Ribosomal RNA (rRNA) is the most abundant RNA species in the cell and a critical component of ribosomes. The synthesis of rRNA is a key determinant of a cell's capacity for protein synthesis and growth. Cordycepin 5'-triphosphate has been shown to inhibit the synthesis of rRNA. nih.gov The primary mechanism is through the inhibition of RNA polymerase I (Pol I), the enzyme responsible for transcribing the genes for most rRNAs (18S, 5.8S, and 28S).

Modulation of Intracellular Signal Transduction Pathways

Beyond its direct effects on nucleic acid synthesis, Cordycepin 5'-triphosphate significantly modulates key intracellular signaling pathways that govern cell growth, proliferation, metabolism, and survival.

Regulation of PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation, and its dysregulation is common in cancer. unl.edu Cordycepin has been shown to be a potent inhibitor of this signaling cascade. apexbt.comsigmaaldrich.com

The inhibitory action of cordycepin affects both major complexes of mTOR, mTORC1 and mTORC2. mdpi.com This leads to a reduction in the phosphorylation of key downstream targets. For instance, cordycepin treatment leads to the dephosphorylation of 4E-binding protein 1 (4E-BP1), which in its hypophosphorylated state, binds to and inhibits the translation initiation factor eIF4E, thereby suppressing cap-dependent protein synthesis. nih.gov Furthermore, cordycepin inhibits the mTORC2-mediated phosphorylation of AKT at the Serine 473 site, which is crucial for its full activation. sigmaaldrich.commdpi.com This dual inhibition of mTORC1 and mTORC2 effectively shuts down this critical pro-growth pathway, contributing to the anti-proliferative effects of the compound. mdpi.com Combining cordycepin with a PI3K inhibitor has been shown to enhance cordycepin-induced apoptosis in cancer cells, underscoring the importance of this pathway in its mechanism of action. scbt.com

Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, switches off anabolic (growth) pathways and switches on catabolic pathways to generate ATP. Cordycepin is a well-established activator of the AMPK signaling pathway. nih.govmdpi.comnih.gov

The mechanism of activation is indirect; cordycepin acts as a pro-drug. researchgate.net Upon entering the cell, it is phosphorylated by adenosine kinase to form cordycepin monophosphate (CoMP). researchgate.netwikipedia.org This molecule is structurally similar to adenosine monophosphate (AMP) and acts as an AMP analog. researchgate.net CoMP mimics all three canonical effects of AMP on the AMPK complex: it promotes phosphorylation of the catalytic alpha subunit at Threonine 172 by upstream kinases like LKB1, inhibits dephosphorylation of this site by protein phosphatases, and causes allosteric activation of the already phosphorylated enzyme. researchgate.netnih.govwikipedia.org

The activation of AMPK by cordycepin appears to be an upstream event that leads to the inhibition of the mTOR pathway, as AMPK is a known negative regulator of mTORC1. mdpi.com This activation of a key metabolic checkpoint contributes significantly to the pleiotropic effects of cordycepin on cellular metabolism and growth.

| Pathway | Key Molecular Event | Overall Effect | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition of mTORC1 and mTORC2; Reduced phosphorylation of AKT (Ser473) and 4E-BP1 | Inhibition of cell growth, proliferation, and protein synthesis | apexbt.comsigmaaldrich.commdpi.com |

| AMPK | Intracellular conversion to cordycepin monophosphate (CoMP), which acts as an AMP mimic | Activation of cellular energy sensor, inhibition of anabolic processes | nih.govresearchgate.netwikipedia.org |

Influence on MAPK Signaling Pathways (e.g., ERK)

Cordycepin 5'-triphosphate, through the actions of its parent compound cordycepin, exerts a notable inhibitory influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The MAPK/ERK pathway is a critical signaling route for transmitting signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. nih.gov

Research findings indicate that cordycepin can diminish the MEK-ERK signaling pathway. nih.gov Studies have demonstrated that cordycepin treatment leads to a decrease in the phosphorylation of ERK (p-ERK), which is the activated form of the protein. nih.gov For instance, in FGF9-treated mouse Leydig tumor cells, cordycepin was found to decrease the expression of p-ERK. nih.gov This inhibition of ERK signaling is a proposed mechanism for the anti-cancer effects of cordycepin, as the ERK1/2 pathway is frequently dysregulated in human cancers. nih.gov The suppression of this pathway by cordycepin can contribute to inducing apoptosis in cancer cells. nih.gov A systematic review of 76 papers on signal transduction confirmed that cordycepin consistently reduces ERK signaling. nih.gov

Interactions with Adenosine Receptors and Downstream Signaling

Cordycepin's structural similarity to adenosine allows it to interact with all four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3. nih.govfortunepublish.com These G protein-coupled receptors (GPCRs) are integral to regulating a wide array of physiological processes. nih.govfortunepublish.com The interaction of cordycepin with these receptors can trigger or inhibit various downstream signaling cascades, often in a cell-type-specific manner. nih.gov

Molecular docking studies have predicted that cordycepin can form hydrogen bonds with amino acid residues in the binding sites of all four receptor subtypes. nih.govresearchgate.net

| Receptor Subtype | PDB ID / Model | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| A1 AdoR | 5N2S | -2.31 | Data not specified in source |

| A2A AdoR | 5NLX | -2.25 | Data not specified in source |

| A2B AdoR | 8HDO | -2.14 | Data not specified in source |

| A3 AdoR | AF-P0DMS8-F1 | -1.58 | Data not specified in source |

| (This table is generated based on data from molecular docking predictions.) nih.govresearchgate.net |

The downstream effects depend on the G protein to which the receptor is coupled:

A2A and A2B Receptors : These receptors typically couple to the stimulatory G protein (Gs), which activates the adenylyl cyclase-cAMP/PKA signaling pathway. nih.gov When cordycepin binds to A2A or A2B receptors, it can lead to an increase in intracellular cyclic AMP (cAMP) levels and enhanced Protein Kinase A (PKA) activity. nih.gov

A1 and A3 Receptors : These receptors are often coupled to the inhibitory G protein (Gi), which suppresses adenylyl cyclase activity, leading to decreased cAMP levels. nih.gov However, the interaction is more complex, as some studies show that cordycepin's effects mediated through A3 receptors are pro-apoptotic, a process that can be independent of cAMP reduction. nih.gov These receptors can also couple to other G proteins, such as Gq, which activates the Phospholipase C (PLC) pathway. nih.gov

Potential Modulation of Adenylate Cyclase Activity and Cyclic AMP (cAMP) Pathways

The modulation of the adenylate cyclase (AC) and cAMP pathway by Cordycepin 5'-triphosphate is a critical aspect of its mechanism of action. Adenylate cyclase is the enzyme responsible for converting ATP into cAMP, a vital second messenger. nih.govyoutube.com

This direct inhibition of adenylate cyclase by COR-TP presents a contrast to the receptor-mediated effects where cordycepin, by activating A2A and A2B receptors, can increase cAMP levels. nih.gov This suggests a dual and potentially context-dependent role in modulating cAMP signaling.

Perturbation of Purine (B94841) Nucleotide Biosynthesis De Novo

In addition to its effects on signaling cascades, Cordycepin 5'-triphosphate is implicated in the disruption of fundamental metabolic processes, specifically the de novo biosynthesis of purine nucleotides. This pathway is responsible for synthesizing new purine bases, which are essential for DNA and RNA synthesis, cellular energy, and signaling.

Consequences on Cellular Nucleotide Pools

The inhibition of de novo purine synthesis has significant consequences for the cell's nucleotide pools. By blocking the production of new purines, cordycepin can deplete the cellular reserves of essential building blocks like ATP and GTP. This depletion can have widespread effects on cellular energetics, signaling, and the synthesis of macromolecules.

Furthermore, the primary active metabolite, Cordycepin 5'-triphosphate, directly impacts nucleotide pools by being mistakenly incorporated into newly synthesized RNA strands by RNA polymerase. acs.org Because COR-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation leads to the premature termination of RNA chain elongation. acs.org This not only disrupts the production of functional mRNA but also effectively sequesters the triphosphate in an unusable form, further depleting the available pool of nucleotides for transcription and other cellular processes. nih.gov

Cellular and Subcellular Effects Mediated by Cordycepin 5′ Triphosphate

Regulation of Cell Proliferation and Cell Cycle Progression

Cordycepin (B1669437) 5′-triphosphate plays a significant role in halting the uncontrolled proliferation characteristic of cancer cells by inducing cell cycle arrest. This process prevents cells from proceeding through the phases of division, thereby inhibiting tumor growth. nih.govresearchgate.net The mechanism often involves the modulation of key regulatory proteins that govern the cell cycle checkpoints.

Research has demonstrated that cordycepin treatment can cause cell cycle arrest at various phases, including G1, S, and G2/M, depending on the cell type. nih.govmdpi.com In human bladder cancer cells, cordycepin induces G2/M arrest by activating the c-Jun N-terminal kinase (JNK) pathway, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21. mdpi.com Similarly, in human leukemia cells, cordycepin has been shown to cause S-phase arrest by inhibiting the expression of Cyclin A2, Cyclin E, and CDK2, and by inducing DNA damage that activates the Chk2-Cdc25A pathway. nih.gov In some cancer cells, such as neuroblastoma and melanoma, a G1-phase arrest has been observed. mdpi.com The upregulation of tumor suppressor proteins like p53 is another critical event, as p53 can transcriptionally activate inhibitors of cell cycle progression. mdpi.com

| Cell Line | Cancer Type | Observed Cell Cycle Arrest | Key Molecular Events | Reference |

|---|---|---|---|---|

| Human Bladder Cancer Cells (T-24, 5637) | Bladder Cancer | G2/M Phase | Activation of JNK, up-regulation of p21WAF1. mdpi.comnih.gov | nih.gov, mdpi.com |

| Leukemia Cells (NB-4, U937) | Leukemia | S Phase | Inhibition of Cyclin A2, Cyclin E, CDK2; degradation of Cdc25A. nih.gov | nih.gov |

| Neuroblastoma & Melanoma Cells | Neuroblastoma, Melanoma | G1 Phase | Not specified in detail in the provided search results. | mdpi.com |

| Human Lung Cancer Cells (H1975) | Lung Cancer | G0/G1 Phase | Inhibition of EGFR, Akt, and ERK1/2 phosphorylation. researchgate.net | researchgate.net |

Induction of Programmed Cell Death Mechanisms

Cordycepin 5'-triphosphate is a potent inducer of programmed cell death, a critical mechanism for eliminating malignant cells. It primarily triggers apoptosis and modulates autophagy, often through interconnected signaling pathways.

Apoptosis, or programmed cell death, is a key anti-cancer mechanism of cordycepin. Its triphosphate form mediates this effect by activating multiple apoptotic signaling cascades. nih.govresearchgate.net Studies have shown that cordycepin can initiate both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis. nih.govresearchgate.net

In the extrinsic pathway, cordycepin can increase the expression of death receptors like DR3 and Fas ligand on the cell surface. nih.gov This leads to the recruitment and activation of initiator caspases, such as caspase-8. nih.govresearchgate.net The intrinsic pathway is often triggered by intracellular stress and involves the mitochondria. Cordycepin treatment has been shown to disrupt mitochondrial function, alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and promote the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release facilitates the activation of caspase-9, which, along with caspase-8, activates the executioner caspase, caspase-3. nih.govnih.govnih.gov Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

| Cell Line | Cancer Type | Key Apoptotic Events | Reference |

|---|---|---|---|

| Human Leukemia Cells | Leukemia | ROS generation, mitochondrial dysfunction, caspase activation, PARP cleavage. nih.gov | nih.gov |

| Human Neuroblastoma Cells (SK-N-SH, BE(2)-M17) | Neuroblastoma | Cleavage of caspase-3 and PARP1. nih.govresearchgate.net | nih.gov, researchgate.net |

| Breast Cancer Cells (MDA-MB-231) | Breast Cancer | Activation of Bax/cytochrome c/caspase-9/caspase-3/PARP pathway. nih.gov | nih.gov |

| Colon Cancer Cells (HT-29) | Colon Cancer | Activation of DR3/caspase-8/caspase-1 pathway. nih.gov | nih.gov |

| Thyroid Cancer Cells (CGTH W-2) | Thyroid Cancer | Activation of A1R/A3R/intracellular calcium/calpain/caspase-7/PARP pathway. nih.gov | nih.gov |

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Cordycepin, through its triphosphate metabolite, has been shown to modulate autophagy in various cancer cell lines. nih.govspandidos-publications.com The induction of autophagy is often marked by the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) and the formation of punctate patterns of LC3 in the cytoplasm. nih.govresearchgate.net

In many contexts, cordycepin-induced autophagy acts as a pro-death signal. For instance, in non-small cell lung cancer (NSCLC) cells, cordycepin triggers autophagy by suppressing the mTOR signaling pathway. nih.govresearchgate.net This autophagic response promotes the degradation of the anti-apoptotic protein c-FLIP, thereby sensitizing the cells to extrinsic apoptosis. nih.gov However, in other scenarios, such as in neuroblastoma cells, autophagy may initially serve as a cytoprotective survival mechanism to counteract the stress induced by cordycepin. nih.govspandidos-publications.com The interplay between apoptosis and autophagy is complex, with evidence suggesting they can be inversely correlated or work in concert to determine the cell's fate. spandidos-publications.com

Influence on Cell Migration and Invasion Processes

The metastatic spread of cancer cells to distant organs is a primary cause of mortality. Cordycepin 5′-triphosphate can effectively suppress the key processes of metastasis, namely cell migration and invasion. bmbreports.orgnih.govnih.gov

Studies in human liver and colorectal cancer cells have demonstrated that cordycepin significantly inhibits their migratory and invasive capabilities. bmbreports.orgnih.govnih.gov One of the underlying mechanisms is the downregulation of C-X-C chemokine receptor type 4 (CXCR4), a receptor whose high expression is linked to enhanced cancer cell motility. nih.govnih.gov Cordycepin achieves this by inhibiting the nuclear translocation of p65, a key component of the NF-κB signaling pathway, which transcriptionally regulates CXCR4. nih.gov In colorectal cancer cells, cordycepin's inhibitory effect on migration and invasion is also linked to the suppression of prostaglandin (B15479496) E2 receptor EP4 expression via the AMPK-CREB signaling pathway. bmbreports.org Furthermore, cordycepin has been shown to reduce the expression and activity of focal adhesion kinase (FAK), a critical protein in cell adhesion and motility, in endothelial cells, which is also crucial for tumor angiogenesis and growth. mdpi.com

| Cell Line | Cancer Type | Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Liver Cancer Cells (HepG2, Huh7) | Liver Cancer | Inhibited migration and invasion. | Downregulation of CXCR4 via inhibition of the NF-κB pathway (p65 nuclear translocation). nih.govnih.gov | nih.gov, nih.gov |

| Colorectal Carcinoma Cells (HCT-116) | Colorectal Cancer | Inhibited LPS-induced migration and invasion. | Downregulation of EP4 via the AMPK-CREB signaling pathway. bmbreports.org | bmbreports.org |

| Endothelial Cells (HUVECs, HCAECs, HPAECs) | N/A (Endothelial) | Inhibited cell migration and angiogenesis. | Reduced FAK expression and increased nuclear p53/p21. mdpi.com | mdpi.com |

Impact on Gene Expression and Transcriptional Profiles

One of the most fundamental mechanisms of action for Cordycepin 5′-triphosphate is its direct interference with the synthesis of RNA, leading to widespread changes in gene expression. nih.govsgul.ac.uk

As a structural analogue of ATP, Cordycepin 5′-triphosphate (3'-dATP) can be erroneously recognized and utilized by RNA polymerases during the process of transcription. nih.govnih.govasm.org The critical distinction is the absence of a hydroxyl group at the 3′ position of its ribose sugar moiety. acs.orgnih.gov When Co-TP is incorporated into a growing messenger RNA (mRNA) chain, this missing 3'-hydroxyl group prevents the formation of the next phosphodiester bond, causing the premature termination of RNA chain elongation. nih.govsgul.ac.uknih.gov

This action particularly affects polyadenylation, the process of adding a poly(A) tail to the 3' end of newly transcribed mRNA. nih.govsgul.ac.uk Inhibition of polyadenylation by Co-TP results in mRNAs with shortened or absent poly(A) tails. sgul.ac.ukresearchgate.net Since the poly(A) tail is crucial for mRNA stability, export from the nucleus, and efficient translation, its disruption leads to decreased levels of functional mRNA for a wide array of genes. nih.govsgul.ac.uk Microarray analyses have confirmed that cordycepin treatment leads to global changes in mRNA levels, with a predominant downregulation of genes involved in critical cellular processes such as transcriptional regulation, cell proliferation, cell cycle, and cell migration. nottingham.ac.uk This effect is not uniform across all genes; some mRNAs, particularly those that are less stable and require constant polyadenylation, are more sensitive to the effects of cordycepin than others. nih.govnih.gov

Modulation of 3′ End Formation Heterogeneity

Cordycepin 5'-triphosphate significantly impacts the process of 3' end formation of messenger RNA (mRNA), leading to heterogeneity in transcript lengths. This occurs primarily through its interference with polyadenylation, the process of adding a poly(A) tail to an mRNA molecule. nih.govnih.gov Because it lacks a 3'-hydroxyl group, the incorporation of cordycepin monophosphate into a growing RNA chain results in termination. nih.govsigmaaldrich.com

Research in yeast has shown that cordycepin treatment modulates the 3' end heterogeneity of certain mRNAs and induces the production of extended transcripts. nih.gov This suggests that a primary mechanism of cordycepin's action is reducing the efficiency of 3' end formation, a function that is independent of its ability to terminate RNA chain elongation. nih.gov The effects of cordycepin on gene expression in yeast can be neutralized by mutations in the poly(A) polymerase (PAP), highlighting the epistatic relationship between PAP function and cordycepin activity. nih.gov

In vitro studies have demonstrated that cordycepin 5'-triphosphate can selectively inhibit the initial, rapid polyadenylation of pre-mRNA that occurs in the nucleus. nih.gov Specifically, the chromatin-associated form of poly(A) polymerase appears to be more sensitive to inhibition by CoTP than the 'free' form. nih.gov This leads to a reduction in the length of poly(A) tails on newly synthesized RNA, an effect observed in the nucleus of treated cells. researchgate.net This specific inhibition of nuclear polyadenylation of new transcripts confirms that cordycepin's action is coupled with active transcription. nih.govresearchgate.net

| Finding | Model System | Key Loci/Transcripts Affected | Reference |

| Modulated 3' end heterogeneity and induced extended transcripts. | Yeast (Saccharomyces cerevisiae) | ACT1, ASC1, CYH2, NEL025c | nih.gov |

| Selectively inhibited chromatin-associated poly(A) synthesis. | In vitro (HeLa cell nuclei) | Pre-mRNA | nih.gov |

| Reduced poly(A) tail length on newly synthesized nuclear RNA. | Human airway smooth muscle cells | Inflammatory mRNAs | nih.govresearchgate.net |

| Inhibited c-myc mRNA expression, resulting in mostly oligoadenylated messenger. | HeLa 1C5 cells | c-myc mRNA | researchgate.net |

Effects on Mitochondrial Function and Dynamics

Cordycepin 5'-triphosphate exerts significant and often context-dependent effects on mitochondria, influencing their bioenergetics, redox status, and morphology. These effects are central to its various reported biological activities.

The influence of cordycepin on mitochondrial bioenergetics, specifically mitochondrial membrane potential (MMP) and adenosine (B11128) 5'-triphosphate (ATP) content, appears to be highly dependent on the cellular context and experimental model.

In a neuroprotective capacity, such as in rotenone-induced models of Parkinson's disease, cordycepin has been shown to effectively increase both ATP content and the mitochondrial membrane potential. nih.gov This suggests a role in preserving or restoring mitochondrial function under certain stress conditions. Similarly, in a model of renal interstitial fibrosis, cordycepin treatment helped maintain the mitochondrial membrane potential. researchgate.net

Conversely, in several cancer cell lines, cordycepin has been reported to induce mitochondrial dysfunction. nih.govnih.gov In human ovarian carcinoma cells, cordycepin treatment led to a down-regulation of mitochondrial function and a limitation of energy production. nih.gov This effect is often linked to the induction of apoptosis, a process that involves the disruption of mitochondrial integrity. nih.gov It has been speculated that cordycepin may increase the cellular AMP/ATP ratio, which would lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov

| Effect | Cellular Context | Model System | Reference |

| Increased ATP content and MMP | Neuroprotection | Rotenone-induced Parkinson's disease models | nih.gov |

| Maintained MMP | Renal protection | Renal interstitial fibrosis model (NRK-52E cells) | researchgate.net |

| Decreased energy production | Cancer (antimetastatic) | Human ovarian carcinoma cells | nih.gov |

| Induced mitochondrial dysfunction | Cancer (apoptosis) | Human leukemia and breast cancer cells | nih.govnih.gov |

The effect of cordycepin on the production of mitochondrial reactive oxygen species (ROS) is also dichotomous, varying significantly with the biological context.

In multiple cancer cell models, including human leukemia, prostate, and breast cancer, cordycepin-induced apoptosis is directly associated with an increase in the generation of ROS. researchgate.netnih.govnih.gov This ROS-mediated mitochondrial death pathway is a key mechanism for its anti-cancer effects, where ROS generation triggers downstream caspase activation and programmed cell death. nih.govnih.gov

In contrast, in non-cancer models, cordycepin has demonstrated antioxidant properties. In a Parkinson's disease model, cordycepin treatment reduced mitochondrial ROS levels. nih.gov Likewise, in a model of renal fibrosis, cordycepin inhibited excessive ROS production. researchgate.net This suggests that in certain cell types or under specific stressors, cordycepin can bolster cellular defenses against oxidative damage.

| Effect on ROS | Cellular Context | Model System | Reference |

| Increased ROS generation | Cancer (apoptosis) | Human leukemia, breast, and prostate cancer cells | researchgate.netnih.govnih.gov |

| Reduced ROS levels | Neuroprotection | Rotenone-induced Parkinson's disease models | nih.gov |

| Inhibited excessive ROS production | Renal protection | Renal interstitial fibrosis model (NRK-52E cells) | researchgate.net |

Mitochondrial dynamics, the balance between the fission (division) and fusion of mitochondria, is crucial for cellular health, and this process is a target of cordycepin. nih.govmdpi.com The machinery of fission and fusion involves a set of key proteins, including Dynamin-related protein 1 (Drp1) for fission, and Mitofusins (Mfn1/Mfn2) and Optic atrophy 1 (OPA1) for fusion. researchgate.netresearchgate.net

Research has shown that cordycepin can modulate this balance, though the direction of this modulation appears to differ between restorative and anti-cancer contexts. In models of Parkinson's disease and renal fibrosis, cordycepin reversed aberrant mitochondrial fragmentation by inhibiting the activity of Drp1. nih.govresearchgate.net This action helps maintain a normal, more fused mitochondrial morphology, which is associated with cellular health. nih.gov

However, in human ovarian carcinoma cells, cordycepin was found to have the opposite effect, inducing mitochondrial fission and inhibiting mitochondrial fusion at concentrations that suppress cancer cell metastasis. nih.gov This promotion of a fragmented mitochondrial state is consistent with the induction of mitochondrial dysfunction observed in cancer models. nih.gov

| Effect on Dynamics | Key Protein Target | Model System | Reference |

| Inhibited Drp1-mediated fission | Drp1 | Rotenone-induced Parkinson's disease models | nih.gov |

| Inhibited aberrant fission | Drp1 | Renal interstitial fibrosis model (NRK-52E cells) | researchgate.net |

| Induced fission and inhibited fusion | Not specified | Human ovarian carcinoma cells | nih.gov |

Preclinical Research Models and Methodologies for Studying Cordycepin 5′ Triphosphate

In vitro Cell Culture Models

In vitro models provide a controlled environment to dissect the molecular pathways affected by Cordycepin (B1669437) 5′-triphosphate at the cellular level.

Studies in Mammalian Cell Lines (e.g., Cancer Cells, Immune Cells, Neuronal Cells)

Mammalian cell lines are extensively used to explore the effects of cordycepin on cellular processes like proliferation, inflammation, and neuronal function. Upon cellular uptake, cordycepin is converted to Cordycepin 5′-triphosphate, which then exerts its biological effects.

Cancer Cells: A primary focus of research has been on various cancer cell lines, where cordycepin demonstrates significant anti-proliferative and pro-apoptotic effects. For instance, in human lung cancer cell lines such as H1975, cordycepin treatment leads to cell cycle arrest at the G0/G1 phase. mdpi.com This is achieved by inhibiting the phosphorylation of key signaling molecules like the epidermal growth factor receptor (EGFR) and its downstream targets, Akt and ERK1/2. mdpi.com In glioblastoma cell lines U87MG and LN229, cordycepin has been shown to impede cell migration and invasion. nih.gov Studies on human gestational choriocarcinoma JAR cells revealed that cordycepin inhibits cell proliferation and disrupts the cytoskeleton by inducing centrosome amplification. nih.gov

Immune Cells: The anti-inflammatory properties of cordycepin are often studied in immune cells like macrophages. In RAW 264.7 macrophage cell lines, cordycepin has been shown to repress lipopolysaccharide (LPS)-induced inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). researchgate.net

Neuronal Cells: In the context of neuroprotection, neuronal cell lines are critical. For example, in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, cordycepin has been shown to mitigate the cytotoxic effects produced by activated microglia. google.comresearchgate.net Studies using rotenone-induced stress in neuronal PC12 cells found that cordycepin administration inhibited the expression of NLRP3 inflammasome components and the release of pro-inflammatory cytokines. sigmaaldrich.com

Table 1: Summary of Findings in Mammalian Cell Lines

| Cell Line Type | Example Cell Line(s) | Key Findings Related to Cordycepin Administration | Reference(s) |

|---|---|---|---|

| Cancer Cells | H1975 (Lung Cancer) | Induces G0/G1 cell cycle arrest; Inhibits EGFR, Akt, and ERK1/2 phosphorylation. | mdpi.com |

| U87MG, LN229 (Glioblastoma) | Inhibits cell migration and invasion. | nih.gov | |

| JAR (Choriocarcinoma) | Inhibits proliferation; Induces centrosome amplification and cytoskeletal disruption. | nih.gov | |

| Immune Cells | RAW 264.7 (Macrophage) | Suppresses LPS-induced inflammation; Reduces TNF-α and PGE2 production. | researchgate.net |

| Neuronal Cells | PC12 (Neuronal) | Mitigates microglia-induced cytotoxicity; Inhibits NLRP3 inflammasome and pro-inflammatory cytokine release. | google.comresearchgate.netsigmaaldrich.com |

Research in Non-Mammalian Eukaryotic Models (e.g., Saccharomyces cerevisiae)

The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for genetic and molecular studies. It has been utilized both to understand the fundamental effects of cordycepin on eukaryotic cells and as a host for its heterologous biosynthesis.

Research has shown that cordycepin's toxic effects in yeast are mediated by its intracellular conversion to Cordycepin 5'-triphosphate, which inhibits RNA synthesis. semanticscholar.org This leads to a disruption of cellular processes and limits cell growth. semanticscholar.org Furthermore, S. cerevisiae has been engineered to produce cordycepin. By introducing key genes from the cordycepin biosynthesis pathway of Cordyceps militaris, such as cns1 and cns2, researchers have successfully created yeast cell factories for cordycepin production. nih.govscientificlabs.ienih.gov These models are invaluable for studying the biosynthetic pathway and for optimizing production yields through metabolic engineering. For example, fed-batch fermentation of engineered S. cerevisiae has achieved cordycepin titers of 137.27 mg/L. nih.govnih.gov

Investigations in Prokaryotic Models (e.g., Bacillus subtilis)

The bacterium Bacillus subtilis has been used as a model prokaryotic organism to investigate the antibacterial mechanism of cordycepin. Studies have demonstrated that cordycepin effectively inhibits the growth of B. subtilis, with a minimum inhibitory concentration (MIC) of 1.25 mg/ml. sigmaaldrich.comdntb.gov.ua

The proposed mechanism of action in B. subtilis is twofold. Firstly, cordycepin disrupts the integrity of the bacterial cell membrane, leading to a loss of the membrane's barrier function and leakage of cytoplasmic contents. dntb.gov.ua Secondly, it is believed that after entering the cell, cordycepin is converted to its triphosphate form, which can then interfere with nucleic acid synthesis by being incorporated into growing DNA or RNA chains, ultimately causing cell death. researchgate.netdntb.gov.ua This dual mechanism, targeting both the cell membrane and intracellular functions, underlies its efficacy against this prokaryotic model. dntb.gov.ua

In vivo Animal Models for Mechanistic Elucidation

In vivo animal models are essential for understanding the systemic effects of a compound and its potential therapeutic applications in a complex biological environment.

Models of Inflammatory Responses

Various animal models have been employed to study the anti-inflammatory effects of cordycepin. A systematic review of numerous studies indicates that cordycepin consistently represses inflammation across different models. dntb.gov.ua For instance, in mouse models of osteoarthritis, cordycepin has been shown to have both anti-inflammatory and analgesic effects, reducing synovial inflammation. dntb.gov.ua In models of lung injury of inflammatory origin and lung fibrosis, cordycepin demonstrated protective effects. dntb.gov.ua The underlying mechanism is often attributed to the inhibition of inflammatory signaling pathways. dntb.gov.ua In LPS-treated mouse models, cordycepin has been observed to regulate the secretion of Th1 and Th2 cytokines.

Models of Neurodegenerative Conditions (e.g., Parkinson's Disease Models)

Animal models of Parkinson's disease (PD) have been crucial in evaluating the neuroprotective potential of cordycepin. These models are typically induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or rotenone, which cause the loss of dopaminergic neurons characteristic of PD. google.comsigmaaldrich.com

In MPTP-induced mouse and rat models of PD, cordycepin treatment has been found to alleviate motor disorders and reduce the loss of dopaminergic neurons in the substantia nigra. google.comresearchgate.net The protective mechanism involves the suppression of neuroinflammation. Specifically, cordycepin inhibits the activation of microglia and the expression of pro-inflammatory factors by downregulating signaling pathways such as the TLR/NF-κB pathway and the PI3K/AKT/mTOR pathway. google.comresearchgate.net In rotenone-induced PD models, cordycepin was shown to ameliorate motor dysfunction and dopaminergic neuron loss by inhibiting aberrant mitochondrial fragmentation and suppressing the activation of the NLRP3 inflammasome. sigmaaldrich.com

Table 2: Summary of Findings in In Vivo Animal Models

| Model Type | Specific Model | Key Findings Related to Cordycepin Administration | Reference(s) |

|---|---|---|---|

| Inflammatory Responses | Osteoarthritis Animal Models | Reduces synovial inflammation and provides analgesic effects. | dntb.gov.ua |

| LPS-induced Inflammation | Regulates Th1/Th2 cytokine secretion. | ||

| Neurodegenerative Conditions | MPTP-induced Parkinson's Disease | Alleviates motor deficits, protects dopaminergic neurons, and inhibits neuroinflammatory signaling (TLR/NF-κB, PI3K/AKT/mTOR). | google.comresearchgate.net |

| Rotenone-induced Parkinson's Disease | Ameliorates motor dysfunction, prevents dopaminergic neuron loss, and inhibits mitochondrial fragmentation and NLRP3 inflammasome activation. | sigmaaldrich.com |

Models of Metabolic Dysregulation

The intracellular active form of cordycepin, cordycepin 5'-triphosphate, has been investigated for its potential to modulate metabolic disorders using various preclinical models. These models, spanning from in vitro cell cultures to in vivo animal systems, are crucial for elucidating the compound's effect on metabolic pathways.

In vitro studies frequently utilize the 3T3-L1 preadipocyte cell line to model the processes of adipogenesis (fat cell formation) and lipolysis (the breakdown of fats). Research has shown that cordycepin inhibits the differentiation of these preadipocytes into mature adipocytes and promotes the breakdown of fat in mature fat cells. nih.gov This is achieved, in part, by increasing the phosphorylation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis. nih.gov

For in vivo investigations, mouse models that spontaneously develop metabolic syndromes are particularly valuable. The Tsumura Suzuki Obese Diabetes (TSOD) mouse is a well-established model for type 2 diabetes and obesity that presents with insulin (B600854) resistance. nih.gov Studies using this model have demonstrated that cordycepin can lower blood LDL/VLDL cholesterol levels. nih.gov The Tsumura Suzuki Non-Obese (TSNO) mouse is used as a corresponding control with normal glucose metabolism. nih.gov In these animal models, cordycepin has been observed to reduce the expression of several markers associated with adipocytes. nih.gov These findings suggest that cordycepin, through its active triphosphate form, may help ameliorate obesity and related conditions like type 2 diabetes by inhibiting oxidative stress and cellular senescence in adipose tissues. nih.gov

Table 1: Preclinical Models for Studying Metabolic Dysregulation by Cordycepin 5'-triphosphate

| Model Type | Specific Model | Key Research Focus | Notable Findings | Citation |

|---|---|---|---|---|

| In Vitro | 3T3-L1 Preadipocytes | Adipogenesis & Lipolysis | Inhibition of preadipocyte differentiation; Promotion of lipolysis via HSL phosphorylation. | nih.gov |

| In Vivo | TSOD (Tsumura Suzuki Obese Diabetes) Mouse | Obesity & Type 2 Diabetes | Reduction of blood LDL/VLDL levels; Decreased expression of adipocyte markers. | nih.gov |

| In Vivo | TSNO (Tsumura Suzuki Non-Obese) Mouse | Normal Glucose Metabolism (Control) | Reduction in the expression of several adipocyte markers. | nih.gov |

Models for Antipathogenic Activity (e.g., Antiviral, Antiparasitic, Antifungal, Insecticidal)

The broad-spectrum antipathogenic potential of cordycepin 5'-triphosphate is explored through diverse preclinical models targeting viruses, parasites, and bacteria. The primary mechanism often involves the structural similarity of cordycepin 5'-triphosphate to adenosine (B11128) triphosphate (ATP), which leads to its incorporation into nascent nucleic acid chains and subsequent termination of their synthesis. nih.govacs.org

Antiviral Models: The antiviral activity of cordycepin has been studied against several viruses. A prominent hypothesis for its action against RNA viruses, such as SARS-CoV-2, is that the intracellularly formed cordycepin 5'-triphosphate acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp). acs.org This incorporation into the viral RNA strand prevents further elongation, thereby inhibiting viral replication. acs.org Cell culture models, such as Vero E6 cells, are commonly used to assess these antiviral effects. acs.org Research has also been conducted on the anti-gammaherpesvirus effects of cordycepin, specifically against the Epstein-Barr virus (EBV). researchgate.net In these studies, models using latently infected gastric carcinoma cells (SNU719) and lymphoblastoid cell lines (LCL-EBV-GFP) showed that cordycepin could reduce viral genome copy numbers and inhibit the transfer of the virus to uninfected cells. researchgate.net

Antiparasitic and Antibacterial Models: The compound's activity against parasites has been demonstrated in mouse models of African trypanosomiasis. e-ompa.org Furthermore, its antibacterial properties have been evaluated against various pathogenic strains. Studies have documented the inhibitory effects of cordycepin and its derivatives against bacteria such as Escherichia coli, Staphylococcus aureus, and Streptococcus mutans. nih.gov

Table 2: Preclinical Models for Antipathogenic Activity of Cordycepin 5'-triphosphate

| Activity Type | Specific Model | Pathogen | Key Findings | Citation |

|---|---|---|---|---|

| Antiviral | Vero E6 Cell Culture | SARS-CoV-2 | Proposed inhibition of viral replication via RNA chain termination by Cor-TP. | acs.org |

| Antiviral | SNU719 & LCL-EBV-GFP Cells | Epstein-Barr Virus (EBV) | Reduced viral genome copy number; Inhibition of viral transfer. | researchgate.net |

| Antiparasitic | Mouse Model | Trypanosoma species | Treatment of African trypanosomiasis. | e-ompa.org |

| Antibacterial | In Vitro Culture | E. coli, S. aureus, S. mutans | Inhibition of bacterial growth. | nih.gov |

Studies on Anti-fibrotic Mechanisms in Animal Models

The anti-fibrotic activity of cordycepin, mediated by its triphosphate form, has been investigated primarily in animal models of organ fibrosis, with a significant focus on renal fibrosis. nih.govresearchgate.net Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ failure.

A key model used in this area of research is the unilateral ureteral obstruction (UUO) model in rats, which induces renal interstitial fibrosis. researchgate.net Studies using this model have shown that treatment with cordycepin can ameliorate the fibrotic process. The mechanism of this protective effect involves the modulation of critical signaling pathways known to drive fibrosis. Specifically, cordycepin has been found to inhibit the TGF-β1/Smad and NF-κB signaling pathways, which are central to the inflammatory and fibrotic response in the kidney. researchgate.net These findings highlight the potential of cordycepin 5'-triphosphate to counteract the molecular events that lead to the progression of chronic kidney disease.

Advanced Methodologies for Investigating Cordycepin 5′-triphosphate

To understand the complex molecular interactions of cordycepin 5'-triphosphate, researchers employ a range of advanced "omics" and profiling technologies. These methodologies provide a global view of the cellular response to the compound, enabling the identification of key pathways and molecular targets.

Quantitative Proteomics and Metabolomics Approaches

Proteomics: This approach involves the large-scale study of proteins. Quantitative proteomics has been used to analyze changes in the protein landscape of cancer cells following treatment with cordycepin. For instance, studies on human hepatocellular carcinoma cells (BEL-7402) have identified specific changes in protein expression, offering clues to the compound's anti-tumor mechanisms. e-ompa.org

Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Metabolomics has been instrumental in studying the biosynthesis of cordycepin in fungi like Cordyceps militaris and in understanding the metabolic perturbations caused by the compound in target cells. nih.gov Using techniques like Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (UPLC-Q-TOF/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers have identified significant differences in metabolites among fungal strains with varying cordycepin yields. cnif.cnresearchgate.net These analyses revealed that key metabolic pathways, including purine (B94841) metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle, are closely linked to cordycepin production. nih.govcnif.cn Furthermore, genome-scale network-driven analyses have pinpointed specific "reporter metabolites," such as ATP, AMP, and aspartate, as being significantly affected and involved in cordycepin biosynthesis. nih.gov

Table 3: Proteomic and Metabolomic Methodologies

| Methodology | Technology | Application/Model | Key Findings | Citation |

|---|---|---|---|---|

| Proteomics | 2D-PAGE, Mass Spectrometry | Human Hepatocellular Carcinoma Cells (BEL-7402) | Detection of changes in protein expression profiles induced by cordycepin. | e-ompa.org |

| Metabolomics | UPLC-Q-TOF/MS | Cordyceps militaris strains | Identification of differential metabolites (e.g., adenosine, AMP) in purine and pentose phosphate pathways. | cnif.cn |

| Metabolomics | GC-MS | Cordyceps militaris fruit bodies | Association of cordycepin enrichment with glucose, glutamine, and glutamic acid pathways. | researchgate.net |

| Metabolomics | Genome-Scale Network Analysis | Cordyceps militaris | Identification of reporter metabolites (ATP, AMP, aspartate) related to cordycepin biosynthesis. | nih.gov |

Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)

Gene expression profiling is a cornerstone for investigating the mechanism of action of cordycepin 5'-triphosphate, revealing how it alters cellular function at the transcriptional level.

RNA-sequencing (RNA-seq): This powerful high-throughput sequencing technique provides a comprehensive snapshot of the entire transcriptome (the set of all RNA transcripts). RNA-seq has been widely applied to:

Identify Biosynthesis Genes: In fungi like Cordyceps cicadae and Cordyceps militaris, RNA-seq has been used to identify novel genes and key enzymes involved in the cordycepin biosynthesis pathway. nih.govroyalsocietypublishing.orgnih.gov

Elucidate Anti-cancer Mechanisms: In cancer cell lines such as nasopharyngeal carcinoma (C666-1), RNA-seq revealed that cordycepin treatment significantly alters the expression of dozens of genes, pointing towards the inhibition of the MAPK/ERK and β-catenin signaling pathways. researchgate.net

Understand Cellular Protection: In a model of adriamycin-induced kidney cell injury (mpc5 cells), RNA-seq identified hundreds of differentially expressed genes, suggesting that cordycepin's protective effects are mediated by the regulation of pathways involved in inflammation, cell proliferation, and DNA repair. nih.govmdpi.com

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes in real-time. It is often employed to validate the findings from large-scale RNA-seq experiments or to conduct more targeted analyses. nih.gov For instance, qRT-PCR has been used to confirm the upregulation of cordycepin synthesis genes identified by RNA-seq and to verify that cordycepin blocks the PI3K/AKT/mTOR and MEK/ERK pathways in various cell lines. nih.govnih.govresearchgate.net

Table 4: Gene Expression Profiling and Key Gene Targets

| Methodology | Application/Model | Key Genes/Pathways Investigated | Citation |

|---|---|---|---|

| RNA-seq | Cordyceps cicadae | Purine metabolism genes (e.g., 5'-nucleotidase, adenosine deaminase) for biosynthesis. | nih.govroyalsocietypublishing.org |

| RNA-seq | Nasopharyngeal Carcinoma Cells (C666-1) | MAPK/ERK pathway, β-catenin pathway. | researchgate.net |

| qRT-PCR | Multiple Cancer Cell Lines | PI3K/AKT/mTOR pathway, MEK/ERK pathway. | nih.gov |

| qRT-PCR | Rat Kidney (UUO model) | TGF-β1, Smad, NF-κB signaling pathways. | researchgate.net |

Chemical-Genetic Profiling for Pathway Identification

Chemical-genetic profiling uses a small molecule (the "chemical," such as cordycepin) to perturb a biological system and then uses genetic tools to identify the pathways and genes that mediate the observed effects. While not always explicitly named, the principles of this approach are used to pinpoint the molecular targets of cordycepin 5'-triphosphate.

A key example is the use of large-scale screening panels, such as the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). By analyzing the pattern of sensitivity to cordycepin across these cell lines, which have extensive genetic and molecular characterizations, researchers can draw correlations. Bioinformatic analysis of these profiles has revealed that the sensitivity to cordycepin is significantly correlated with the activity of DNA topoisomerase inhibitors and that NF-κB is a critical transcription factor involved in the cellular response. researchgate.net This type of analysis also helps identify potential mechanisms of resistance. researchgate.net

In Vitro Biochemical Assays for Enzyme Activity and Binding

In vitro biochemical assays are fundamental in elucidating the molecular mechanisms by which Cordycepin 5'-triphosphate (3'-dATP) exerts its biological effects. These assays allow for the direct assessment of the compound's interaction with specific enzymes, providing quantitative data on binding affinity and the modulation of enzymatic activity. The primary mechanism of action for Cordycepin 5'-triphosphate stems from its structural similarity to adenosine triphosphate (ATP), enabling it to act as a competitive inhibitor and a chain-terminating analogue in nucleic acid synthesis. nih.govnih.govnih.gov

Research has extensively focused on its effects on polymerases, particularly those involved in RNA synthesis and post-transcriptional modification. Because it lacks a 3'-hydroxyl group, its incorporation into a growing nucleic acid chain by a polymerase prevents the addition of the next nucleotide, thereby terminating elongation. sigmaaldrich.com

Enzyme Inhibition Assays:

A significant body of research has utilized in vitro assays to study the inhibitory effects of Cordycepin 5'-triphosphate on various polymerases. These studies have been crucial in understanding its selective action under different conditions.

One of the most well-documented targets is poly(A) polymerase (polynucleotide adenylyltransferase), an enzyme responsible for adding the poly(A) tail to pre-mRNA, a critical step for mRNA stability and translation. mdpi.com In vitro studies using isolated rat hepatic nuclei have demonstrated that Cordycepin 5'-triphosphate selectively inhibits the chromatin-associated poly(A) polymerase at very low concentrations. nih.gov This is the enzyme form believed to be responsible for the initial polyadenylation of new mRNA transcripts. nih.gov In contrast, the "free" or partially purified nuclear poly(A) polymerase requires significantly higher concentrations of the inhibitor for a similar effect. nih.gov This differential sensitivity provides a biochemical explanation for the selective inhibition of initial mRNA polyadenylation observed in vivo. nih.gov

The inhibitory effect extends to DNA-dependent RNA polymerases as well. Studies have shown that higher concentrations of Cordycepin 5'-triphosphate are capable of inhibiting RNA synthesis. nih.govnih.gov Interestingly, chromatin-bound RNA polymerase I has been found to be more sensitive to inhibition by the compound than the bound RNA polymerase II. nih.gov Furthermore, assays using picornavirus-specific polymerase complexes isolated from infected HeLa cells showed that Cordycepin 5'-triphosphate inhibited viral RNA synthesis. nih.gov The inhibition was reversible with the addition of ATP, confirming a competitive mechanism at the ATP binding site, and analysis of the products confirmed the absence of full-length viral RNA, supporting chain termination as the mode of action. nih.gov

| Enzyme Target | Enzyme State/Function | Inhibitory Concentration (IC50) | Key Finding |

|---|---|---|---|

| Chromatin-Associated Poly(A) Polymerase | Adds adenylate residues to endogenous RNA (Initial polyadenylation) | ~2 µg/ml | Selectively inhibited at low concentrations. nih.gov |

| "Free" Nuclear Poly(A) Polymerase | Activity measured with exogenous primer | >160 µg/ml | Requires at least 80 times more inhibitor for 50% reduction in activity compared to the chromatin-bound form. nih.gov |

| DNA-Dependent RNA Polymerase | General RNA synthesis | Higher concentrations required | Inhibition of overall RNA synthesis requires higher levels of the analogue compared to initial polyadenylation. nih.gov |

Binding Assays and Broader Enzyme Interactions:

Beyond polymerases, the activity of Cordycepin 5'-triphosphate has been assessed against other enzymes, often using a combination of activity assays and computational binding models. While direct experimental binding data is sometimes limited, molecular dynamics simulations provide valuable insights into potential interactions. For instance, it has been hypothesized that Cordycepin 5'-triphosphate could bind to the active site of adenylate cyclase, acting as a pseudo-ATP and thereby reducing the synthesis of cyclic adenosine monophosphate (cAMP). researchgate.net

Molecular docking studies have also been employed to predict the binding affinity of cordycepin (the precursor to the triphosphate form) to various enzymes. One such study investigated its potential as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), where simulations showed stable binding at the enzyme's active site, suggesting strong inhibitory potential. researchgate.net Another study explored the interaction between cordycepin and the angiotensin-converting enzyme (ACE), identifying molecular interactions that could reduce the enzyme's capacity to process its substrate. researchgate.net While these studies often use cordycepin, they build the foundation for understanding the interactions of its active triphosphate form.

Analogs of the 2-5A oligonucleotide (ppp5'A2'p5'A2'p5'A) containing cordycepin have been synthesized and tested in vitro. These assays showed that the cordycepin-containing analogs could activate the 2-5A-dependent endonuclease, an enzyme involved in an antiviral pathway that degrades RNA, leading to an inhibition of protein synthesis. nih.gov

| Enzyme/Protein Target | Assay Type | Key Research Finding | Reference |

|---|---|---|---|

| Poly(A) Polymerase | Enzyme Inhibition Assay | Acts as a competitive inhibitor and chain terminator, preventing poly(A) tail elongation. nih.govsigmaaldrich.com | nih.gov, sigmaaldrich.com |

| Picornavirus RNA Polymerase | Enzyme Inhibition Assay ([3H]GMP incorporation) | Inhibits viral RNA synthesis via chain termination; inhibition is reversed by ATP. nih.gov | nih.gov |

| 2-5A-Dependent Endonuclease | Enzyme Activation Assay (protein synthesis inhibition) | Cordycepin-containing 2-5A analogs activate the endonuclease, leading to inhibition of protein synthesis. nih.gov | nih.gov |

| Adenylate Cyclase | Molecular Dynamics Simulation | Hypothesized to bind to the active site as a pseudo-ATP, potentially reducing cAMP production. researchgate.net | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Binding Hypothesis | Suggested to fit into the ATP binding site, possibly blocking phosphorylation. mdpi.com | mdpi.com |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Molecular Docking Simulation | Cordycepin shows strong binding potential to the enzyme's active site. researchgate.net | researchgate.net |

Biosynthetic Pathways and Biotechnological Production of Cordycepin for Triphosphate Precursors

Strategies for Enhanced Cordycepin (B1669437) Production via Microbial Fermentation

Advanced Genetic and Biotechnological Techniques

The production of cordycepin, the direct precursor for cordycepin 5'-triphosphate, has been significantly enhanced through the application of sophisticated genetic and biotechnological strategies. These methods move beyond traditional mutation breeding and fermentation optimization, offering precise and efficient tools to manipulate the biosynthetic pathways in both the native producer, Cordyceps militaris, and in heterologous host organisms. nih.govnih.gov

Key to these advancements was the identification of a specific gene cluster in C. militaris responsible for cordycepin biosynthesis. frontiersin.org This cluster contains four essential genes, cns1-cns4. frontiersin.org The Cns1/Cns2 enzyme complex is directly responsible for converting adenosine (B11128) into cordycepin. frontiersin.org Cns3 is involved in the synthesis of pentostatin, a safeguard molecule that protects cordycepin from degradation by inhibiting adenosine deaminase. frontiersin.orgnih.gov Cns4 functions as a transporter. frontiersin.org This genomic insight has paved the way for targeted genetic engineering to boost cordycepin yields.

Modern genetic manipulation in C. militaris utilizes several techniques, including Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast-mediated transformation (PMT), and particle bombardment. nih.govresearchgate.net However, the advent of the CRISPR-Cas9 gene-editing system has revolutionized the field. nih.govnih.gov CRISPR technology allows for precise, efficient, and repeatable genome editing, including gene knockouts and knock-ins, which were difficult to achieve with older methods. nih.govmdpi.com For instance, an efficient CRISPR/Cas9 system developed for C. militaris has greatly improved the potential for genome reconstruction to enhance cordycepin biosynthesis. mdpi.com